Quinotolast sodium anhydrous Quinotolast sodium anhydrous Quinotolast sodium in the concentration range of 1-100 μg/mL inhibits histamine and LTC4 release in a concentration-dependent manner.
Brand Name: Vulcanchem
CAS No.: 101193-62-8
VCID: VC0007125
InChI: InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1
SMILES: C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+]
Molecular Formula: C17H11N6NaO3
Molecular Weight: 370.30 g/mol

Quinotolast sodium anhydrous

CAS No.: 101193-62-8

Cat. No.: VC0007125

Molecular Formula: C17H11N6NaO3

Molecular Weight: 370.30 g/mol

* For research use only. Not for human or veterinary use.

Quinotolast sodium anhydrous - 101193-62-8

CAS No. 101193-62-8
Molecular Formula C17H11N6NaO3
Molecular Weight 370.30 g/mol
IUPAC Name sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide
Standard InChI InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1
Standard InChI Key CDPWRMHFRRXOQH-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+]
Canonical SMILES C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+]

Chemical and Structural Properties

Quinotolast sodium anhydrous is stereochemically achiral and exists as a sodium salt with a crystalline structure stabilized by hydrogen bonding and ionic interactions. Its canonical SMILES representation is O=C(NC1=NN=NN1)C2=CC(OC3=CC=CC=C3)=C4N(C2=O)C=CC=C4.[Na+]\text{O=C(NC1=NN=NN1)C2=CC(OC3=CC=CC=C3)=C4N(C2=O)C=CC=C4.[Na+]}, reflecting the presence of a quinolizine core tethered to a tetrazole moiety . Thermal analysis and X-ray diffraction studies confirm its anhydrous form, which lacks water molecules in the crystal lattice, enhancing stability during storage .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H11N6NaO3\text{C}_{17}\text{H}_{11}\text{N}_6\text{NaO}_3
Molecular Weight370.30 g/mol
Solubility (DMSO)115 mg/mL (309.71 mM)
Storage Conditions4°C (short-term), -20°C (long-term)
StereochemistryAchiral

Mechanism of Action

Quinotolast sodium anhydrous functions as a mast cell stabilizer by inhibiting the release of inflammatory mediators. At concentrations of 1–100 μg/mL, it suppresses histamine, LTC4, and PGD2 release from dispersed human lung cells in a concentration-dependent manner . Notably, 100 μg/mL achieves complete inhibition of PGD2 and 54% inhibition of LTC4, outperforming sodium cromoglycate (SCG), which only inhibits PGD2 by 33% and LTC4 by 18% . The drug’s action is independent of preincubation time, with no observed tachyphylaxis, suggesting sustained efficacy .

Cross-Tachyphylaxis with Disodium Cromoglycate

In rat PCA models, quinotolast and SCG exhibit cross-tachyphylaxis, indicating shared mechanistic pathways. Both drugs stabilize mast cells by preventing calcium influx, though quinotolast demonstrates broader mediator inhibition .

Biological Activity and Pharmacological Profile

In Vitro Efficacy

  • Histamine Release Inhibition: Quinotolast (100 μg/mL) reduces histamine release by 100% in human lung cells, compared to 40% inhibition by tranilast .

  • Leukotriene and Prostaglandin Modulation: The compound’s IC50_{50} for peptide leukotriene (pLT) release in mouse mast cells is 0.72 μg/mL, significantly lower than reference drugs .

Table 2: Inhibition of Inflammatory Mediators

MediatorInhibition at 100 μg/mLComparison to SCG (1 mM)
Histamine100%40% (Tranilast)
LTC454%18%
PGD2100%33%

In Vivo Performance

In rat PCA models, quinotolast exhibits an ED50_{50} of 0.0063 mg/kg intravenously and 0.0081 mg/kg orally, achieving near-complete inhibition at 0.32 mg/kg . Oral administration also mitigates bronchoconstriction in guinea pigs, a model where SCG shows limited efficacy .

Comparative Analysis with Antiallergic Agents

Quinotolast’s multifactorial inhibition distinguishes it from single-target agents:

Table 3: Drug Comparison

DrugTargetED50_{50} (PCA, rat)
QuinotolastHistamine, LTC4, PGD20.0063 mg/kg (IV)
KetotifenHistamine H1 Receptor0.1 mg/kg
MontelukastLeukotriene Receptor2.5 mg/kg
Sodium CromoglycateMast Cell Stabilization10 mg/kg

Synthesis and Industrial Production

The synthesis involves forming tetrahydrate and monohydrate intermediates, followed by dehydration to yield the anhydrous form. Key steps include:

  • Condensation: Quinolizine core formation via cyclization.

  • Tetrazole Coupling: Amidation with tetrazole derivatives.

  • Salt Formation: Sodium exchange under alkaline conditions .
    Industrial processes optimize crystallization and drying to ensure >98% purity, critical for research applications .

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